molecular formula C16H13BrN2O5 B11499887 3-{[(3-Bromophenyl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid

3-{[(3-Bromophenyl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid

Cat. No.: B11499887
M. Wt: 393.19 g/mol
InChI Key: OXJWTIJAWAGOQY-UHFFFAOYSA-N
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Description

3-{[(3-Bromophenyl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of both bromine and nitro functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Bromophenyl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid typically involves multiple steps, starting with the preparation of the bromophenyl and nitrophenyl intermediates. These intermediates are then coupled through a series of reactions, including amide bond formation and subsequent functional group modifications. Common reagents used in these reactions include bromine, nitric acid, and various coupling agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Bromophenyl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the brominated phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Reagents like sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can lead to various substituted phenyl derivatives.

Scientific Research Applications

3-{[(3-Bromophenyl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(3-Bromophenyl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and nitro groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(3-bromophenyl)propionic acid
  • 3-(3-Bromophenyl)propionic acid
  • Boc-(S)-3-amino-3-(4-bromophenyl)propionic acid

Uniqueness

Compared to these similar compounds, 3-{[(3-Bromophenyl)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid is unique due to the presence of both bromine and nitro groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific research applications where these functional groups play a crucial role.

Properties

Molecular Formula

C16H13BrN2O5

Molecular Weight

393.19 g/mol

IUPAC Name

3-[(3-bromobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid

InChI

InChI=1S/C16H13BrN2O5/c17-12-5-1-4-11(7-12)16(22)18-14(9-15(20)21)10-3-2-6-13(8-10)19(23)24/h1-8,14H,9H2,(H,18,22)(H,20,21)

InChI Key

OXJWTIJAWAGOQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)NC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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